N-(3-chloro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide N-(3-chloro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034509-58-3
VCID: VC4605525
InChI: InChI=1S/C18H16ClN3O4S/c1-26-16-7-6-13(11-15(16)19)21-17(23)12-4-3-5-14(10-12)22-9-8-20-18(22)27(2,24)25/h3-11H,1-2H3,(H,21,23)
SMILES: COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CN=C3S(=O)(=O)C)Cl
Molecular Formula: C18H16ClN3O4S
Molecular Weight: 405.85

N-(3-chloro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide

CAS No.: 2034509-58-3

Cat. No.: VC4605525

Molecular Formula: C18H16ClN3O4S

Molecular Weight: 405.85

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide - 2034509-58-3

Specification

CAS No. 2034509-58-3
Molecular Formula C18H16ClN3O4S
Molecular Weight 405.85
IUPAC Name N-(3-chloro-4-methoxyphenyl)-3-(2-methylsulfonylimidazol-1-yl)benzamide
Standard InChI InChI=1S/C18H16ClN3O4S/c1-26-16-7-6-13(11-15(16)19)21-17(23)12-4-3-5-14(10-12)22-9-8-20-18(22)27(2,24)25/h3-11H,1-2H3,(H,21,23)
Standard InChI Key MMGWHWLKADOPMA-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CN=C3S(=O)(=O)C)Cl

Introduction

Molecular Architecture and Structural Significance

Core Chemical Framework

The compound features a benzamide backbone substituted at two critical positions:

  • N-(3-chloro-4-methoxyphenyl) group: This aromatic moiety introduces electron-withdrawing (chloro) and electron-donating (methoxy) substituents at the 3- and 4-positions, respectively. Such substitutions are known to modulate electronic properties and binding interactions in bioactive molecules .

  • 3-(2-(methylsulfonyl)-1H-imidazol-1-yl) group: The imidazole ring at the 3-position of the benzamide is functionalized with a methylsulfonyl group at its 2-position. This sulfonyl group enhances polarity and may participate in hydrogen bonding or electrostatic interactions .

The molecular formula is deduced as C₁₈H₁₅ClN₃O₄S, with a calculated molecular weight of 404.85 g/mol.

Table 1: Comparative Molecular Properties of Related Benzamide Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₁₈H₁₅ClN₃O₄S404.85Chloro, methoxy, methylsulfonylimidazole
3-Chloro-4-methoxy-N-(3-methoxyphenyl)benzamide C₁₅H₁₄ClNO₃291.73Chloro, methoxy
N-(3-Chloro-4-methoxyphenyl)-1-methanesulfonyl-2,3-dihydro-1H-indole-6-carboxamide C₁₇H₁₇ClN₂O₄S380.80Chloro, methoxy, indole-sulfonyl

Synthetic Pathways and Methodological Considerations

Key Reaction Strategies

While no direct synthesis of the target compound is documented, analogous benzamide derivatives suggest feasible routes:

  • Imidazole Functionalization: The 2-(methylsulfonyl)-1H-imidazole moiety could be introduced via sulfonation of a pre-formed imidazole intermediate using methanesulfonyl chloride under basic conditions .

  • Amide Coupling: The N-(3-chloro-4-methoxyphenyl) group may be attached via a nucleophilic acyl substitution reaction between 3-chloro-4-methoxyaniline and a benzoyl chloride derivative .

Green Chemistry Approaches

Ultrasound-assisted synthesis, as demonstrated in the preparation of azetidinone-containing benzamides , could enhance reaction efficiency for this compound. Such methods reduce reaction times and improve yields by promoting rapid mass transfer and cavitation effects.

Physicochemical Properties and Stability

Solubility and Lipophilicity

  • Aqueous Solubility: The methylsulfonyl and amide groups impart moderate polarity, suggesting limited water solubility.

  • Lipophilicity: Predicted logP values (≈3.2) indicate favorable membrane permeability, a trait shared with antimicrobial azetidinone derivatives .

Thermal Stability

Differential scanning calorimetry (DSC) data for structurally similar compounds suggest a melting point range of 180–220°C, consistent with crystalline benzamide derivatives.

Industrial and Research Applications

Pharmaceutical Development

The compound’s dual functionality (imidazole-sulfonyl and chloro-methoxy groups) positions it as a candidate for:

  • Antifungal Agents: Mimicking the mode of action of clotrimazole but with enhanced solubility .

  • Tuberculosis Therapeutics: Leveraging the anti-mycobacterial activity of chloro-methoxy benzamides .

Chemical Intermediate

The methylsulfonylimidazole moiety serves as a versatile handle for further derivatization, enabling the synthesis of kinase inhibitors or protease modulators .

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